Technical Guide: Structure & Synthesis of 1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine
Technical Guide: Structure & Synthesis of 1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine
This technical guide provides an in-depth structural and synthetic analysis of 1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine , a critical scaffold in medicinal chemistry often utilized in the development of ATP-competitive kinase inhibitors (e.g., for JAK, ERK, or RET kinases).
Executive Summary
1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine is a bicyclic heteroaromatic pharmacophore characterized by a fused pyrazolo[1,5-a]pyrazine core substituted at the C4 position with a chiral or racemic 3-aminopiperidine moiety.[1] This structure serves as a potent hinge-binding template in kinase drug discovery. The fused system mimics the adenine ring of ATP, allowing it to anchor into the kinase active site, while the piperidine side chain extends into the solvent-exposed region or ribose pocket, providing a handle for solubility modulation or covalent warhead attachment.
Key Chemical Identifiers
| Property | Detail |
| IUPAC Name | 1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine |
| Core Scaffold | Pyrazolo[1,5-a]pyrazine |
| Substituent | 3-Aminopiperidine (attached at N1) |
| Molecular Formula | C₁₁H₁₅N₅ |
| Molecular Weight | 217.27 g/mol |
| H-Bond Donors/Acceptors | 1 / 4 |
| Predicted LogP | ~0.8 (Highly dependent on protonation state) |
Structural Elucidation & Pharmacophore Analysis[3]
The Pyrazolo[1,5-a]pyrazine Core
The core consists of a pyrazole ring fused to a pyrazine ring across the N1-C2 bond of the pyrazole and the N1-C6 bond of the pyrazine. This 5,6-fused system is planar and electron-deficient.
-
Aromaticity: The bridgehead nitrogen (N1) contributes its lone pair to the π-system, establishing aromaticity across both rings.
-
Binding Mode: In kinase active sites, N4 (pyrazine nitrogen) typically acts as a hydrogen bond acceptor for the hinge region backbone NH.
The Piperidin-3-amine Substituent
Attached via an SNAr reaction at position 4 of the core, the piperidine ring adopts a chair conformation.
-
Chirality: The C3 position of the piperidine is a chiral center. In drug development, the (R)- and (S)-enantiomers often show distinct binding affinities due to the specific orientation of the amine group towards conserved residues (e.g., Asp or Glu) in the kinase pocket.
-
Solubility Handle: The primary amine (pKa ~9-10) is protonated at physiological pH, significantly enhancing aqueous solubility compared to the lipophilic core.
Structural Visualization (DOT)
The following diagram illustrates the connectivity and key pharmacophoric regions.
Figure 1: Pharmacophore connectivity map highlighting the hinge-binding core and the solvent-interacting tail.
Synthetic Protocol
The synthesis of this molecule typically follows a convergent route involving a nucleophilic aromatic substitution (SNAr) on a halogenated core.
Retrosynthetic Analysis
-
Target: 1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine
-
Disconnection: C4–N(piperidine) bond.
-
Precursors: 4-Chloropyrazolo[1,5-a]pyrazine + tert-butyl piperidin-3-ylcarbamate (Boc-protected amine).
Step-by-Step Experimental Workflow
Step 1: Synthesis of 4-Chloropyrazolo[1,5-a]pyrazine
If not commercially available, the core is synthesized from pyrazole-based precursors.
-
Reactants: Pyrazole-3-carboxylic acid derivatives cyclized with aminoacetaldehyde dimethyl acetal or similar dielectrophiles.
-
Chlorination: Treatment of the resulting pyrazolo[1,5-a]pyrazin-4(5H)-one with Phosphoryl Chloride (POCl₃).[2]
-
Conditions: Reflux, 2–4 hours.
-
Workup: Quench with ice water, extract with DCM.
-
Step 2: SNAr Coupling (The Critical Step)
This step attaches the piperidine side chain.
-
Reagents: 4-Chloropyrazolo[1,5-a]pyrazine (1.0 eq), tert-butyl piperidin-3-ylcarbamate (1.2 eq), DIPEA (Diisopropylethylamine, 2.5 eq).
-
Solvent: Isopropanol (IPA) or DMF.
-
Conditions: Heat to 80–100°C for 4–12 hours.
-
Purification: Flash column chromatography (Hexane/EtOAc).
Step 3: Deprotection
Removal of the Boc group to reveal the primary amine.
-
Reagents: TFA (Trifluoroacetic acid) in DCM (1:4 ratio) or 4M HCl in Dioxane.
-
Conditions: Ambient temperature, 1–2 hours.
-
Workup: Basify with NaHCO₃ or NaOH to generate the free base, then extract with DCM/MeOH (9:1).
Synthesis Flowchart (DOT)
Figure 2: Convergent synthetic pathway via Nucleophilic Aromatic Substitution.
Medicinal Chemistry Applications
Kinase Selectivity Profile
This scaffold is a "privileged structure" in kinase inhibition.
-
Hinge Binding: The pyrazolo[1,5-a]pyrazine N4 and C-H bonds often form a donor-acceptor motif with the kinase hinge region (e.g., Met residue in BTK or ERK).
-
Vectors: The C4-position directs substituents toward the solvent front, allowing the accommodation of bulky groups (like the piperidine) without steric clash in the ATP pocket.
Optimization Strategies
Researchers modify this structure to tune selectivity:
-
C3-Amine Derivatization: Converting the amine to an acrylamide yields covalent inhibitors (targeting Cysteine residues, e.g., in BTK or EGFR).
-
Core Substitution: Adding substituents at C2 or C3 of the pyrazole ring can access the "gatekeeper" pocket of the kinase.
References
-
Vertex AI Search. (2025). Pyrazolo[1,5-a]pyrazine scaffold kinase inhibitors. 9
-
MDPI. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors. 10
-
Journal of Medicinal Chemistry. (2024). Discovery and Preclinical Characterization of BIIB129, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor. 8
-
Google Patents. (2018). WO2018136661A1 - Substituted Pyrazolo[1,5-a]pyrazine Compounds as RET Kinase Inhibitors. 11
Sources
- 1. GSRS [precision.fda.gov]
- 2. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. (PDF) Synthesis of Pyrazolo [ 4 , 3e ] Pyrimido [ 1 , 2-a ] Pyrimidin-3-Amine Derivatives and their Antimicrobial Activity [academia.edu]
- 7. CN113150012A - Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 8. Discovery and Preclinical Characterization of BIIB129, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. WO2018136661A1 - SUBSTITUTED PYRAZOLO[1,5-a]PYRAZINE COMPOUNDS AS RET KINASE INHIBITORS - Google Patents [patents.google.com]
